N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
CAS No.: 941974-88-5
Cat. No.: VC6466958
Molecular Formula: C19H16F2N4O2S
Molecular Weight: 402.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941974-88-5 |
|---|---|
| Molecular Formula | C19H16F2N4O2S |
| Molecular Weight | 402.42 |
| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H16F2N4O2S/c1-11-16(17(26)22-10-13-14(20)8-5-9-15(13)21)28-19(23-11)25-18(27)24-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27) |
| Standard InChI Key | OWCHCKGHUHZZSG-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F |
Introduction
This section would typically include:
-
Chemical Name: N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide.
-
Molecular Formula: To be determined based on structural data.
-
Molecular Weight: Calculated from the molecular formula.
-
Structure: A visual representation of the molecule (if available).
Synthesis
Details about the synthesis process would include:
-
Reagents and Precursors: Identification of starting materials and reagents used.
-
Reaction Conditions: Temperature, solvents, catalysts, and reaction times.
-
Purification Methods: Techniques such as recrystallization or chromatography.
Example Table: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Starting material A + B | 80% |
| 2 | Intermediate + C | 75% |
Characterization
Characterization techniques provide confirmation of the compound's structure:
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): and spectra.
-
Infrared (IR) spectroscopy for functional group identification.
-
Mass Spectrometry (MS) for molecular weight determination.
-
-
Crystallography:
-
X-ray diffraction to determine crystal structure.
-
Example Table: Spectroscopic Data
| Technique | Observed Peaks/Values | Interpretation |
|---|---|---|
| -NMR | δ = 7.5 ppm (aromatic H) | Phenyl group |
| IR | 1650 cm | C=O stretch |
Biological Activity
If applicable, this section would explore biological properties such as:
-
Antimicrobial Activity: Testing against bacterial or fungal strains.
-
Anticancer Potential: Screening against cancer cell lines.
-
Mechanism of Action: Insights from in silico docking studies.
Example Table: Biological Activity
| Test Organism/Cell Line | IC Value (µM) | Observations |
|---|---|---|
| Bacteria X | 10 µM | Moderate activity |
| Cancer Cell Line Y | 5 µM | High potency |
Applications
Potential applications might include:
-
Pharmaceutical uses (e.g., anticancer or antimicrobial agents).
-
Agrochemical applications (e.g., pest control).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume